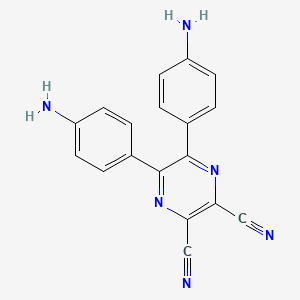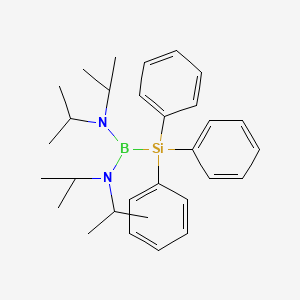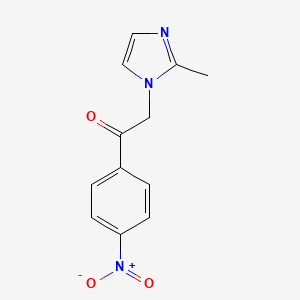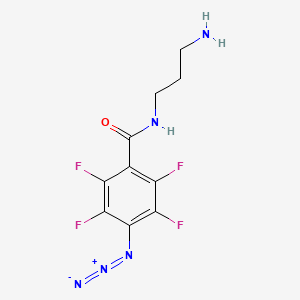
Acetamide, 2-isocyano-N-methoxy-N-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-isocyano-N-methoxy-N-methyl- is a chemical compound with a unique structure that includes an isocyano group, a methoxy group, and a methyl group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetamide, 2-isocyano-N-methoxy-N-methyl- typically involves the reaction of N-methoxy-N-methylacetamide with a suitable isocyanide reagent. One common method is the reaction of N-methoxy-N-methylacetamide with an isocyanide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for acetamide, 2-isocyano-N-methoxy-N-methyl- are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to the production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Acetamide, 2-isocyano-N-methoxy-N-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The isocyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.
Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with acetamide, 2-isocyano-N-methoxy-N-methyl- include bases like triethylamine, nucleophiles such as amines, and electrophiles like aldehydes. Reaction conditions typically involve organic solvents and may require heating or cooling depending on the specific reaction .
Major Products
The major products formed from reactions involving acetamide, 2-isocyano-N-methoxy-N-methyl- depend on the type of reaction. For example, nucleophilic substitution reactions can yield substituted acetamides, while cycloaddition reactions can produce various heterocyclic compounds .
Applications De Recherche Scientifique
Acetamide, 2-isocyano-N-methoxy-N-methyl- has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and the synthesis of bioactive molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.
Mécanisme D'action
The mechanism of action of acetamide, 2-isocyano-N-methoxy-N-methyl- involves its ability to act as a nucleophile or electrophile in various chemical reactions. The isocyano group is particularly reactive and can form bonds with a variety of other chemical groups, facilitating the formation of new compounds. The methoxy and methyl groups can influence the compound’s reactivity and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methoxy-N-methylacetamide: Lacks the isocyano group but shares the methoxy and methyl groups.
2-isocyanoacetamide: Contains the isocyano group but lacks the methoxy and methyl groups.
N-methylacetamide: Lacks both the isocyano and methoxy groups but contains the methyl group.
Uniqueness
Acetamide, 2-isocyano-N-methoxy-N-methyl- is unique due to the presence of all three functional groups (isocyano, methoxy, and methyl) on the acetamide backbone.
Propriétés
Numéro CAS |
163625-26-1 |
|---|---|
Formule moléculaire |
C5H8N2O2 |
Poids moléculaire |
128.13 g/mol |
Nom IUPAC |
2-isocyano-N-methoxy-N-methylacetamide |
InChI |
InChI=1S/C5H8N2O2/c1-6-4-5(8)7(2)9-3/h4H2,2-3H3 |
Clé InChI |
GRTDDRQLWZCWOY-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=O)C[N+]#[C-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Fluorophenyl)-4-[4-(triphenylmethyl)piperazin-1-yl]butan-1-one](/img/structure/B12568276.png)
![{3-[(Benzenesulfonyl)amino]phenoxy}acetic acid](/img/structure/B12568280.png)
![1-([2,2'-Bipyridin]-6-yl)-3,3-bis(ethylsulfanyl)prop-2-en-1-one](/img/structure/B12568281.png)


![1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium](/img/structure/B12568299.png)
![2-[(2-aminoacetyl)amino]acetic acid;N,N-diethylethanamine](/img/structure/B12568304.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, 3-phenyl-, (1R,2R,3R,4S)-](/img/structure/B12568307.png)
![4H-1,2,4-Triazole, 3-[1,1'-biphenyl]-4-yl-4-(2-methoxyphenyl)-5-methyl-](/img/structure/B12568317.png)
